2-Debenzoyl-2-pentenoyldocetaxel
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Overview
Description
2-Debenzoyl-2-pentenoyldocetaxel is a derivative of docetaxel, a well-known chemotherapy drug used to treat various cancers, including breast, lung, and prostate cancers . This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups, ester linkages, and a pentenoyl side chain .
Preparation Methods
The synthesis of 2-Debenzoyl-2-pentenoyldocetaxel involves multiple steps, starting from docetaxelThe reaction conditions often involve the use of organic solvents like chloroform and methanol, and the reactions are carried out under inert atmospheres to prevent degradation . Industrial production methods are similar but scaled up to ensure higher yields and purity. These methods are optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-Debenzoyl-2-pentenoyldocetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Debenzoyl-2-pentenoyldocetaxel has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is studied for its biological activity and potential as a therapeutic agent.
Medicine: It is explored for its anti-cancer properties and potential use in chemotherapy.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 2-Debenzoyl-2-pentenoyldocetaxel is similar to that of docetaxel. It disrupts the microtubule structures in cancer cells, preventing their normal function and inhibiting cell division. This disruption leads to cell cycle arrest and apoptosis, thereby slowing down or stopping the growth and spread of cancer cells .
Comparison with Similar Compounds
2-Debenzoyl-2-pentenoyldocetaxel is unique due to its specific structural modifications. Similar compounds include:
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another taxane derivative with similar anti-cancer properties.
10-Oxo Docetaxel: A related compound with slight structural differences.
These compounds share similar mechanisms of action but
Properties
Molecular Formula |
C41H55NO14 |
---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(2S,3R,9S,10S,12S,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate |
InChI |
InChI=1S/C41H55NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h10,12-16,24-26,29-32,34,44,46-47,51H,1,11,17-20H2,2-9H3,(H,42,50)/t24-,25-,26?,29?,30-,31+,32-,34-,39+,40?,41?/m0/s1 |
InChI Key |
YATCJQWNKUIXRR-JQQJPMTNSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C(=O)[C@@]3([C@H](CC4C([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H](C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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